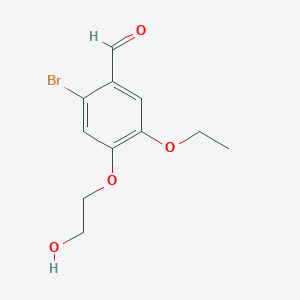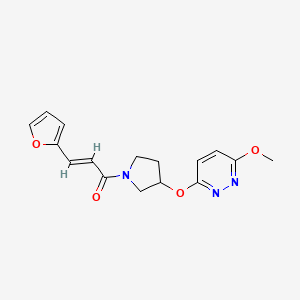
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps:
Preparation of the 1,3,4-thiadiazole ring by reacting ethylthiosemicarbazide with carbon disulfide under acidic conditions.
Cyclization with hydrazine derivatives to form the desired pyridazine scaffold.
Introduction of the carboxamide group through aminolysis.
Industrial Production Methods: While laboratory synthesis is common for research purposes, industrial production methods focus on optimizing yields and reducing costs. Key factors include high-pressure reactions, catalytic processes, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen. Reagents like lithium aluminum hydride are often used.
Substitution: Typically involves the replacement of one functional group by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: hydrogen peroxide, potassium permanganate
Reducing agents: lithium aluminum hydride
Nucleophiles for substitution reactions: halogens, alkyl groups
Major Products:
Oxidation can lead to sulfoxides or sulfones.
Reduction can yield alkane derivatives.
Substitution often results in various functionalized heterocycles.
Scientific Research Applications
Chemistry:
Catalysis: Utilized as a ligand in transition metal catalyzed reactions.
Material Science: Its unique structure enables its use in the development of novel polymers and materials.
Biology and Medicine:
Pharmacology: Studied for potential therapeutic applications, particularly in targeting certain enzymes or receptors.
Biochemical Studies: Utilized as a probe to understand biological pathways and molecular interactions.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or activate biochemical pathways, leading to desired pharmacological effects. The detailed molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
N-(4-chloro-1,3,5-triazine-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Uniqueness:
Structural Differences: The presence of the ethylthio group differentiates N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide from its analogs, influencing its chemical reactivity and biological activity.
Functional Applications: Variations in structure can lead to distinct pharmacological profiles and industrial applications, highlighting the unique attributes of each compound.
And there you have it—a deep dive into this compound. Anything else you want to delve into or clarify?
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6OS2/c1-2-21-13-18-17-12(22-13)14-11(20)9-5-6-10(16-15-9)19-7-3-4-8-19/h5-6H,2-4,7-8H2,1H3,(H,14,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYFZIGCYXWMKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2365033.png)
![N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2365035.png)
![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2365038.png)



![5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2365046.png)
![2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2365048.png)
![Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2365049.png)



![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2365053.png)
![3-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B2365054.png)
